3-[(2,4-dichlorophenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-[(2,4-Dichlorophenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.
Introduction of the Phenoxy and Methoxy Groups: The phenoxy and methoxy groups are introduced through nucleophilic substitution reactions. For instance, 2,4-dichlorophenol can react with a suitable alkylating agent to form the 2,4-dichlorophenoxy group.
Cyclization to Form the Triazolothiadiazine Core: The final step involves the cyclization of the intermediate compounds to form the triazolothiadiazine core. This can be achieved by heating the intermediates under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the triazole ring, and substituted phenoxy derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2,4-dichlorophenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development. Studies have demonstrated its efficacy against a range of pathogens and cancer cell lines, highlighting its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation. Its applications in polymer science and material engineering are being actively explored.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorophenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3-[(2,4-Dichlorophenoxy)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
Compared to similar compounds, 3-[(2,4-dichlorophenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibits unique properties due to the presence of the methoxy group. This group can influence the compound’s electronic distribution, reactivity, and interaction with biological targets, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C18H14Cl2N4O2S |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H14Cl2N4O2S/c1-25-13-5-2-11(3-6-13)15-10-27-18-22-21-17(24(18)23-15)9-26-16-7-4-12(19)8-14(16)20/h2-8H,9-10H2,1H3 |
InChI Key |
NOBCDPJZXGZAJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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